N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dichlorophenyl acetamide group and a 3,5-difluorophenyl substituent on the pyrimidine ring. The thienopyrimidinone core contributes to planar aromaticity, while the substituents influence lipophilicity and steric interactions .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F2N3O2S2/c21-10-3-11(22)5-14(4-10)25-17(28)9-31-20-26-16-1-2-30-18(16)19(29)27(20)15-7-12(23)6-13(24)8-15/h1-8H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMOLZCBFYOCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N(C2=O)C3=CC(=CC(=C3)F)F)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four analogs (Table 1), highlighting structural variations, physicochemical properties, and substituent effects.
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity; †Approximated from molecular formula.
Substituent Effects
- Halogenation : The target compound’s 3,5-dichlorophenyl and 3,5-difluorophenyl groups introduce strong electron-withdrawing effects, enhancing electrophilic reactivity compared to ’s alkylated analog and ’s 4-chlorophenyl derivative .
- Aromatic Rings : ’s 3,5-dimethoxyphenyl group contrasts with the target’s dichlorophenyl, offering electron-donating methoxy substituents that may improve solubility .
Heterocyclic Core Variations
- Thieno[3,2-d] vs.
Physicochemical Properties
- Molecular Weight : The target (~540.3) is heavier than (442.373) and (344.21), suggesting reduced solubility but enhanced binding affinity due to increased surface area .
- Lipophilicity : Chlorine and fluorine substituents (target) elevate logP compared to methoxy () or methyl groups (), favoring lipid membrane penetration .
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